N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-hydroxybenzohydrazide
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Overview
Description
N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-hydroxybenzohydrazide is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHNOS
CAS Number: 306756-51-4
This compound belongs to the class of hydrazides and contains a furan ring, a triazole ring, and a phenyl group
Preparation Methods
Synthetic Routes:: The synthesis of N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-hydroxybenzohydrazide involves several steps. One notable method is the deprotection of its acetal precursor, 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole (2), using formic acid (98%) as the reagent .
Chemical Reactions Analysis
Reactivity:: N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-hydroxybenzohydrazide likely undergoes various reactions, including:
Oxidation: Oxidative transformations of the sulfur and nitrogen atoms.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the phenyl rings or the triazole nitrogen.
Oxidation: Oxidizing agents like hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols).
Major Products:: The specific products formed during these reactions would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: As a building block for designing novel compounds.
Biology: Investigating its interactions with biomolecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing new materials or catalysts.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds:
Similar Compounds:
Properties
Molecular Formula |
C26H19N5O3S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-[(E)-[5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C26H19N5O3S/c32-22-14-8-7-13-21(22)25(33)29-27-17-20-15-16-23(34-20)35-26-30-28-24(18-9-3-1-4-10-18)31(26)19-11-5-2-6-12-19/h1-17,32H,(H,29,33)/b27-17+ |
InChI Key |
LYJCOJYRXHSNPB-WPWMEQJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)/C=N/NC(=O)C5=CC=CC=C5O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=CC=CC=C5O |
Origin of Product |
United States |
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